molecular formula C7H3LiN2O3 B12312659 Lithium(1+) ion [1,3]oxazolo[4,5-b]pyridine-2-carboxylate

Lithium(1+) ion [1,3]oxazolo[4,5-b]pyridine-2-carboxylate

Cat. No.: B12312659
M. Wt: 170.1 g/mol
InChI Key: GISMLJASESRLKT-UHFFFAOYSA-M
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Description

Lithium(1+) ion [1,3]oxazolo[4,5-b]pyridine-2-carboxylate: is a compound that combines the properties of lithium ions with the unique structural features of the oxazolo[4,5-b]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of lithium(1+) ion [1,3]oxazolo[4,5-b]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the condensation of 2-amino-3-hydroxypyridine with an aldehyde, followed by cyclization in the presence of a suitable catalyst . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Lithium(1+) ion [1,3]oxazolo[4,5-b]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolo[4,5-b]pyridine N-oxides, while reduction can produce various reduced derivatives .

Scientific Research Applications

Chemistry: In chemistry, lithium(1+) ion [1,3]oxazolo[4,5-b]pyridine-2-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its derivatives have been investigated for their anticancer, antimicrobial, and anti-inflammatory properties . The ability to modify the oxazolo[4,5-b]pyridine ring system allows for the development of compounds with specific biological activities.

Industry: In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and battery components. Its unique electronic properties make it suitable for applications in electronic devices and energy storage systems .

Mechanism of Action

The mechanism of action of lithium(1+) ion [1,3]oxazolo[4,5-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific derivative and its intended application . For example, in medicinal chemistry, the compound may inhibit certain enzymes involved in disease processes, leading to therapeutic effects .

Properties

Molecular Formula

C7H3LiN2O3

Molecular Weight

170.1 g/mol

IUPAC Name

lithium;[1,3]oxazolo[4,5-b]pyridine-2-carboxylate

InChI

InChI=1S/C7H4N2O3.Li/c10-7(11)6-9-5-4(12-6)2-1-3-8-5;/h1-3H,(H,10,11);/q;+1/p-1

InChI Key

GISMLJASESRLKT-UHFFFAOYSA-M

Canonical SMILES

[Li+].C1=CC2=C(N=C1)N=C(O2)C(=O)[O-]

Origin of Product

United States

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